N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide
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Overview
Description
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydrothiophene ring with a sulfone group, a trifluoromethyl-substituted phenyl group, and a glycinamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent.
Introduction of the sulfone group: Oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) results in the formation of the sulfone group.
Attachment of the trifluoromethyl-substituted phenyl group: This can be achieved through a Suzuki–Miyaura cross-coupling reaction, where a boronic acid derivative of the trifluoromethyl-substituted phenyl group reacts with a halogenated intermediate.
Formation of the glycinamide moiety: The final step involves the coupling of the glycine derivative with the intermediate product using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH~4~)
Substitution: Electrophiles such as halogens, nitrating agents
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Further oxidized sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Substituted phenyl derivatives
Hydrolysis: Carboxylic acid and amine derivatives
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound acts as a GIRK channel activator, enhancing the flow of potassium ions into the cell, which leads to hyperpolarization and reduced cellular excitability . This mechanism is particularly relevant in the context of pain perception, epilepsy, and anxiety .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain the tetrahydrothiophene ring with a sulfone group and have been studied as GIRK channel activators.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of structural features, including the trifluoromethyl-substituted phenyl group and the glycinamide moiety. This unique structure contributes to its potent and selective activity as a GIRK channel activator, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16F3N3O4S |
---|---|
Molecular Weight |
379.36 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H16F3N3O4S/c15-14(16,17)9-2-1-3-10(6-9)19-12(21)7-18-13(22)20-11-4-5-25(23,24)8-11/h1-3,6,11H,4-5,7-8H2,(H,19,21)(H2,18,20,22) |
InChI Key |
QTNGUHLOQVIBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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